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Compound of Interest

Compound Name: Acid Ceramidase-IN-1

Cat. No.: B8217955

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Acid
Ceramidase-IN-1, a potent, orally active, and blood-brain barrier-penetrant inhibitor of acid
ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH-1).
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this
compound is critical for its development as a potential therapeutic agent for various disorders,
including severe neurological lysosomal storage diseases like Gaucher's and Krabbe's
diseases.

Core Pharmacokinetic Parameters

The in vivo pharmacokinetic properties of Acid Ceramidase-IN-1 (also referred to as
compound 22m) have been evaluated in CD1 mice. The key parameters following intravenous
(IV) and oral (PO) administration are summarized below, providing insights into its systemic
exposure and oral bioavailability.
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Parameter Intravenous (IV) Oral (PO)
Dose 2 mg/kg 10 mg/kg
AUC (0-t) (ngh/mL) 1001 1342
AUC (0-inf) (ngh/mL) 1013 1378
Cmax (ng/mL) 1013 413
Tmax (h) 0.08 2

t1/2 (h) 2.0 2.5
Clearance (mL/min/kg) 33 -

Vss (L/kg) 4.1 -
Bioavailability (%) - 27

Brain Cmax (ng/g) - 134
Brain Tmax (h) - 8
Brain/Plasma Ratio (at Tmax) - 0.32

In Vitro Profile

Acid Ceramidase-IN-1 has demonstrated potent inhibitory activity against human acid

ceramidase. Its in vitro characteristics are essential for understanding its mechanism of action

and potential off-target effects.

Parameter Value
Human AC IC50 0.166 puM[1]
Human FAAH IC50 0.070 uM[1]
Human NAAA IC50 8.0 uM[1]
Primary Fibroblast EC50 0.41 pM[1]

Signaling Pathway Inhibition
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Acid Ceramidase-IN-1 exerts its effect by inhibiting acid ceramidase, a key enzyme in the
sphingolipid metabolic pathway. This inhibition leads to an increase in the substrate, ceramide,
and a decrease in the product, sphingosine, which is subsequently converted to sphingosine-1-
phosphate (S1P). This modulation of bioactive sphingolipids can influence various cellular

signaling pathways.
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Inhibition of the Acid Ceramidase Pathway.

Experimental Protocols
In Vivo Pharmacokinetic Study in Mice

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b8217955?utm_src=pdf-body
https://www.benchchem.com/product/b8217955?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A detailed understanding of the experimental procedures is crucial for the interpretation and
replication of pharmacokinetic data.

. Animal Model:

Species: CD1 mice

Sex: Male

Housing: Standard laboratory conditions with ad libitum access to food and water.
. Drug Formulation and Administration:

Formulation: The vehicle for administration consisted of 10% DMSO, 10% Solutol, and 80%
saline.

Intravenous (V) Administration: A single dose of 2 mg/kg was administered.
Oral (PO) Administration: A single dose of 10 mg/kg was administered via oral gavage.
. Sample Collection:
Blood Sampling: Blood samples were collected at various time points post-administration.
Brain Tissue Collection: Brain tissue was collected to assess brain penetration.
. Bioanalytical Method:

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was employed
for the quantification of Acid Ceramidase-IN-1 in plasma and brain homogenates. This
method provides high sensitivity and specificity for accurate drug concentration
determination.

. Pharmacokinetic Analysis:

Pharmacokinetic parameters were calculated from the plasma and brain concentration-time
data using non-compartmental analysis.
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Workflow of the in vivo pharmacokinetic study.

In Vivo Efficacy Study

In a mouse model of Krabbe's disease (Twitcher mice), Acid Ceramidase-IN-1 demonstrated
the ability to reduce the levels of the toxic lipid galactosylsphingosine (psychosine) in the brain.

e Animal Model: Twitcher mice
» Dosing Regimen: 30-90 mg/kg administered intraperitoneally (i.p.) once daily for 14 days.[1]
* Endpoint: Measurement of brain psychosine levels.

This data underscores the potential of Acid Ceramidase-IN-1 to engage its target in the
central nervous system and elicit a pharmacodynamic response. Further research is warranted

to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Delving into the Pharmacokinetics of Acid Ceramidase-
IN-1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8217955#understanding-the-pharmacokinetics-of-
acid-ceramidase-in-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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